molecular formula C25H26N4O5S B2546944 Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1111142-42-7

Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2546944
CAS No.: 1111142-42-7
M. Wt: 494.57
InChI Key: PIHFREUQBLIREH-UHFFFAOYSA-N
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Description

Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a pyrido[4,3-d]pyrimidinone derivative featuring a 2-methoxybenzyl substituent at position 6, a sulfanyl acetyl linker, and a methyl benzoate terminal group. Its structural complexity arises from the hexahydropyrido-pyrimidinone core, which provides rigidity and hydrogen-bonding capabilities, while the 2-methoxybenzyl group enhances lipophilicity and steric bulk .

Properties

IUPAC Name

methyl 4-[[2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-33-21-6-4-3-5-17(21)13-29-12-11-20-19(14-29)23(31)28-25(27-20)35-15-22(30)26-18-9-7-16(8-10-18)24(32)34-2/h3-10H,11-15H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHFREUQBLIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine core and various functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:

Property Value
Molecular FormulaC23H23N4O3S
Molecular Weight471.0 g/mol
IUPAC NameThis compound
Canonical SMILESCOC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its ability to form covalent bonds with target proteins, potentially leading to modulation of biological pathways involved in disease processes.

Anticancer Properties

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative effects against melanoma and prostate cancer cells. The mechanism was primarily attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

Compounds with similar structural motifs have also shown antimicrobial properties. The hexahydropyrido[4,3-d]pyrimidine core is known for its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms.

Other Biological Activities

In addition to anticancer and antimicrobial properties, related compounds have been investigated for their potential as anti-inflammatory agents. The modulation of inflammatory pathways could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

  • Study on Anticancer Activity : Research focusing on similar compounds has revealed that modifications in the structure can lead to enhanced biological activity. For example, the introduction of methoxy groups has been associated with increased potency against various cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells through various pathways including mitochondrial disruption and activation of caspases .
  • Comparative Analysis : A comparative study between this compound and other derivatives indicated that structural variations significantly affect their biological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, primarily differing in substituents, core ring systems, and terminal functional groups. Below is a detailed analysis of key analogs, supported by physicochemical and synthetic data.

Core Structural Variations

Benzothieno[2,3-d]pyrimidinone Derivatives
  • Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate (): Core Modification: Replaces the pyrido[4,3-d]pyrimidinone core with a benzothieno[2,3-d]pyrimidinone system. Substituent: 4-Chlorophenyl at position 3 instead of 2-methoxybenzyl at position 4. The 4-chlorophenyl group enhances halogen bonding but reduces solubility compared to the methoxy group .
Ethoxyphenyl-Substituted Analog
  • 4-[({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide (): Terminal Group: Benzamide instead of methyl benzoate. Substituent: 4-Ethoxyphenyl at position 3. Predicted collision cross-section (CCS) values for adducts range from 218.0–230.1 Ų, suggesting moderate membrane permeability .

Substituent-Driven Physicochemical Differences

Table 1: Key Physicochemical Properties of Analogs
Compound Name Core Structure Substituent Molecular Weight (g/mol) XLogP³ Hydrogen Bond Donors/Acceptors
Target Compound Pyrido[4,3-d]pyrimidinone 2-Methoxybenzyl ~457.6* ~4.2† 1 / 7
Methyl 4-[(3-(4-chlorophenyl)-benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl-acetamido]benzoate () Benzothieno[2,3-d]pyrimidinone 4-Chlorophenyl 513.9‡ ~5.1† 1 / 7
Ethyl 4-[[2-[(3-methyl-benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate () Benzothieno[2,3-d]pyrimidinone 3-Methyl 457.6 4.2 1 / 7
4-[(3-(4-Ethoxyphenyl)-benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl-acetamido]benzamide () Benzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl 535.15 ~4.8† 2 / 8

*Estimated based on analogs (e.g., ). †Predicted using similar substituent contributions. ‡Calculated from IUPAC name in .

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